molecular formula C7H6O4 B13827284 1,3-Benzodioxole-2,2-diol CAS No. 35036-37-4

1,3-Benzodioxole-2,2-diol

Cat. No.: B13827284
CAS No.: 35036-37-4
M. Wt: 154.12 g/mol
InChI Key: IASSTQCHDICFMJ-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-2,2-diol (CAS Registry Number: 35036-37-4) is an organic compound with the molecular formula C7H6O4 and a molecular weight of 154.12 g/mol . It serves as a versatile reagent and synthetic intermediate in various research fields. The 1,3-benzodioxole scaffold is a significant structural motif in chemistry and biology, found in compounds with a range of activities, including use as pesticides, antimicrobials, and pharmaceutical intermediates . Researchers value this core structure for developing novel bioactive molecules, such as potent auxin receptor agonists that act as root growth promoters in plants . The metabolic pathway of 1,3-benzodioxole derivatives has been a subject of research, with studies indicating that the methylenic carbon of the 1,3-benzodioxole ring can be a source of carbon monoxide during cytochrome P-450-catalyzed oxidation . This reagent is offered for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35036-37-4

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

IUPAC Name

1,3-benzodioxole-2,2-diol

InChI

InChI=1S/C7H6O4/c8-7(9)10-5-3-1-2-4-6(5)11-7/h1-4,8-9H

InChI Key

IASSTQCHDICFMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC(O2)(O)O

Origin of Product

United States

Synthetic Methodologies for 1,3 Benzodioxole 2,2 Diol and Its Precursors

Direct Synthetic Routes to the 1,3-Benzodioxole-2,2-diol Core

The direct formation of the 1,3-benzodioxole (B145889) ring system is a primary focus in the synthesis of these compounds.

The formation of this compound can be conceptualized through the hydration of a carbonyl precursor. The equilibrium of this reaction is a critical factor. The stability of the resulting geminal diol is influenced by the electronic effects of the benzodioxole ring system. In related systems, product yields in unpurified reaction mixtures have been determined using 1H NMR spectroscopy with 1,3-benzodioxole as an internal standard. nih.gov

Modern synthetic methods often employ catalysts to improve efficiency and yield. For the synthesis of 1,3-benzodioxole derivatives, various catalytic systems have been explored.

Microwave-assisted synthesis using polyphosphoric acid as a catalyst has been shown to be an effective method for producing 2-phenyl-substituted 1,3-benzodioxole derivatives from catechol and benzoic acid derivatives. tandfonline.comtandfonline.comresearchgate.net This approach is considered a green chemistry method due to reduced reaction times, increased yields, and the avoidance of toxic solvents. tandfonline.comresearchgate.net The reaction is believed to proceed through the formation of a protonated benzoic acid, which is then attacked by catechol to form a tetrahedral intermediate that cyclizes. tandfonline.comresearchgate.net

Other catalysts that have been used for the synthesis of 2-substituted and 2,2-disubstituted 1,3-benzodioxoles include montmorillonite (B579905) KSF or K-10, which facilitates the reaction of catechol or pyrogallol (B1678534) with aldehydes and ketones. researchgate.net Palladium-based catalysts, such as PdCl2(PPh3)2, have been utilized in Suzuki-Miyaura coupling reactions to create complex 1,3-benzodioxole derivatives. worldresearchersassociations.com Ruthenium catalysts, specifically a combination of Ru3(CO)12 and P(o-Tol)3, have been employed in the production of 1,3-benzodioxole derivatives, featuring a novel chlorination reaction of the benzene (B151609) ring. google.com

Catalyst SystemPrecursorsKey Advantages
Polyphosphoric acid (microwave-assisted)Catechol, Benzoic acid derivativesGreen, fast, high yield, avoids toxic solvents. tandfonline.comtandfonline.comresearchgate.net
Montmorillonite KSF or K-10Catechol, Pyrogallol, Aldehydes, KetonesSatisfactory yields. researchgate.net
PdCl2(PPh3)2 / PPh3 / K2CO3(6-bromobenzo[d] tandfonline.comarabjchem.orgdioxol-5-yl)methanol derivatives, Boronic acidsGood yields for complex derivatives via Suzuki-Miyaura coupling. worldresearchersassociations.com
Ru3(CO)12 / P(o-Tol)31,3-benzodioxole derivativesEnables novel chlorination reactions with high yield and few impurities. google.com
Rh(II) catalystsIIII/PV-hybrid ylides, Aldehydes, Carboxylic acidsAsymmetric synthesis of chiral 1,3-dioxoles. researchgate.net

Precursor Chemistry and Functional Group Interconversions Leading to this compound

The synthesis of this compound can also be achieved through the chemical modification of precursor molecules. This often involves strategic functional group interconversions. wikipedia.org

The term "functional group interconversion" refers to the conversion of one functional group into another through processes like substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk These transformations are fundamental in organic synthesis for creating complex molecules from simpler starting materials. fiveable.me

Common precursors for the 1,3-benzodioxole skeleton include catechol (1,2-benzenediol) and various halomethanes. chemsrc.comwikipedia.orgchemicalbook.com For instance, 2,2-dichloro-1,3-benzodioxole (B1313652), a known precursor, can be synthesized by the photochlorination of 1,2-methylenedioxybenzene. google.com This dichloro derivative can then be converted to 2,2-difluoro-1,3-benzodioxole (B44384) through a halogen exchange reaction with potassium fluoride (B91410). google.com

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. For example, in the synthesis of 2-phenyl-substituted 1,3-benzodioxoles, the proposed mechanism involves the acid-catalyzed formation of a tetrahedral intermediate from catechol and a benzoic acid derivative, which then cyclizes. tandfonline.comresearchgate.netarabjchem.org

In the biosynthesis of some natural products, oxidative cyclizations catalyzed by enzymes like P450 are observed. nih.gov While not a direct synthesis of the title compound, these natural strategies provide insight into potential synthetic pathways. For instance, a proposed mechanism for the formation of a C-N bond in a complex molecule involves the hydroxylation to form a hemiketal, followed by dehydration to an oxonium ion which is then attacked by a nucleophile. nih.gov

The biodegradation of 2,2-difluoro-1,3-benzodioxole by Pseudomonas putida F1 involves the oxidation by toluene (B28343) dioxygenase to a dihydrodiol intermediate. This intermediate can then undergo further transformations, including a proposed mechanism for its conversion to pyrogallol and fluoride ions. researchgate.net

Chemoselectivity and regioselectivity are critical in the synthesis of substituted benzodioxoles. For instance, in the synthesis of 2,3-dihydrobenzodioxepinones from 2-bromophenols and epoxides, a highly regioselective cascade reaction has been developed involving nucleophilic ring-opening of the epoxide followed by palladium-catalyzed intramolecular carbonylation. nih.gov

The formylation of dihydroapiol in the presence of SnCl4 has been shown to be a regioselective method for producing an aldehyde derivative. mdpi.com The regioselectivity of electrophilic substitution on the benzodioxole ring is influenced by the existing substituents. In transition-metal-catalyzed reactions, the choice of catalyst and ligands can control the regioselectivity of processes like 1,2-migration. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry principles are increasingly being applied to the synthesis of 1,3-benzodioxole derivatives to create more environmentally friendly and efficient processes. beilstein-journals.org

A prime example is the microwave-assisted synthesis of 2-phenyl-substituted 1,3-benzodioxoles using polyphosphoric acid. tandfonline.comtandfonline.comresearchgate.netarabjchem.org This method offers significant advantages over conventional techniques, including drastically reduced reaction times (from hours to seconds), higher yields, and the elimination of toxic organic solvents like benzene and toluene. tandfonline.com The use of polyphosphoric acid as both a catalyst and a solvent further enhances the green credentials of this approach. tandfonline.comresearchgate.net

The development of syntheses in water, facilitated by nanomicelle-forming amphiphiles like TPGS-750-M, represents another advancement in sustainable chemistry for producing benzodioxole derivatives. nyxxb.cn

Green Chemistry ApproachKey FeaturesReference(s)
Microwave-assisted synthesisRapid reaction times, high yields, no toxic solvents, energy efficient. tandfonline.comtandfonline.comresearchgate.netarabjchem.org
Use of Polyphosphoric AcidActs as both catalyst and solvent, avoiding other harmful chemicals. tandfonline.comresearchgate.net
Synthesis in WaterUtilizes nanomicelle-forming amphiphiles to facilitate reactions in an aqueous medium. nyxxb.cn

Reactivity, Transformation, and Mechanistic Studies of 1,3 Benzodioxole 2,2 Diol

Equilibrium Dynamics between 1,3-Benzodioxole-2,2-diol and its Carbonyl Counterpart

This compound, a geminal diol, exists in equilibrium with its corresponding ketone, 1,3-benzodioxol-2-one (B1265739). This equilibrium is a specific instance of the broader phenomenon of carbonyl hydration. Geminal diols are organic compounds that feature two hydroxyl functional groups attached to the same carbon atom. wikipedia.org While most geminal diols are considered unstable, their stability and the position of the equilibrium are influenced by the chemical nature of the substituents on the carbonyl carbon. wikipedia.orglibretexts.org

The hydration of a carbonyl group to a geminal diol is a reversible reaction. The equilibrium can be shifted toward either the carbonyl compound or the geminal diol. wikipedia.org For instance, the equilibrium constant for the hydration of acetone (B3395972) to propane-2,2-diol (B15491536) is approximately 10⁻³, favoring the ketone. Conversely, the hydration of formaldehyde (B43269) to methanediol (B1200039) has an equilibrium constant of 10³, indicating the geminal diol is favored in aqueous solution. wikipedia.org

The stability of the geminal diol is significantly affected by the electronic properties of the groups attached to the C2 carbon. Electron-withdrawing groups tend to stabilize the geminal diol, shifting the equilibrium in its favor. wikipedia.org A classic example is chloral (B1216628), which readily forms the stable chloral hydrate (B1144303) due to the strong electron-withdrawing effect of the trichloromethyl group. wikipedia.orglibretexts.org Similarly, hexafluoroacetone (B58046) hydrate is stabilized by its trifluoromethyl groups. wikipedia.org In the case of this compound, the oxygen atoms of the dioxole ring also influence the electronic environment of the C2 carbon.

Table 1: Equilibrium Constants for Carbonyl Hydration

Carbonyl CompoundGeminal DiolEquilibrium Constant (K)
AcetonePropane-2,2-diol~10⁻³
FormaldehydeMethanediol10³
HexafluoroacetoneHexafluoroacetone hydrate~10⁶
ChloralChloral hydrateFavors hydrate

This table illustrates how the equilibrium between a carbonyl compound and its corresponding geminal diol is influenced by the substituents.

The interconversion between a carbonyl compound and a geminal diol involves a hydration-dehydration process. The dehydration of a diol, such as 2,3-butanediol, can proceed through different pathways, including rearrangements and elimination reactions, to yield products like methyl ethyl ketone and 1,3-butadiene. mdpi.com While not specific to this compound, these studies on other diols provide insight into the general principles of diol dehydration. The process typically involves the protonation of a hydroxyl group, followed by the elimination of a water molecule to form a carbocation intermediate, which can then rearrange or be attacked by a nucleophile. wikipedia.org

The equilibrium between a carbonyl compound and its geminal diol is significantly influenced by the solvent. In aqueous solutions, the high concentration of water can drive the equilibrium towards the formation of the geminal diol. wikipedia.org The solubility of the parent compound, 1,3-benzodioxole (B145889), is low in water but higher in organic solvents like chloroform, ethanol, and ether. solubilityofthings.com This suggests that in non-aqueous, aprotic solvents, the equilibrium would likely favor the carbonyl form, 1,3-benzodioxol-2-one.

Catalysis plays a crucial role in the rate at which this equilibrium is established. Both acid and base catalysis can accelerate the hydration of carbonyls. libretexts.org

Base catalysis: A hydroxide (B78521) ion, being a stronger nucleophile than water, attacks the carbonyl carbon, forming an alkoxide intermediate which is then protonated by water. libretexts.org

Acid catalysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water. libretexts.org

The formation of cyclic acetals from diols and carbonyl compounds is a related reaction that is typically catalyzed by acids like toluenesulfonic acid or Lewis acids. organic-chemistry.orglibretexts.org This reaction underscores the importance of acid catalysis in reactions involving diols and carbonyl functionalities.

Nucleophilic and Electrophilic Reactivity of this compound and its Analogues

The reactivity of this compound is characterized by the presence of the geminal hydroxyl groups and the benzodioxole ring system. These features allow it to participate in both nucleophilic and electrophilic reactions.

The two hydroxyl groups on the same carbon atom are the primary sites for nucleophilic reactions. Like other diols, these hydroxyl groups can act as nucleophiles. chemistrysteps.com For example, they can react with electrophiles such as acylating agents. The monoacylation of symmetrical 1,2-diols can be achieved with high selectivity using lanthanide(III) salt catalysts. acs.org

The geminal diol can also be seen as a hydrated form of a ketone. wikipedia.org Reactions that typically occur with carbonyl compounds can often be initiated from the geminal diol under conditions that favor dehydration. The hydroxyl groups can be converted to other functional groups. For instance, treatment with a halogenating agent could potentially replace the hydroxyl groups with halogens.

The hydroxyl groups of diols can also be protected. For example, 1,2- and 1,3-diols are often protected by forming cyclic acetals or ketals. wikipedia.orgchemistrysteps.com In the context of carbohydrate chemistry, 2,2-dichloro-1,3-benzodioxole (B1313652) has been used as a protecting reagent for vicinal and remote dihydroxyl groups, forming a benzodioxole (BZDO) protected product. acs.org This demonstrates the utility of the benzodioxole moiety in protection chemistry.

The 1,3-benzodioxole ring system can undergo ring-opening reactions under certain conditions. For instance, during the metabolism of 1,3-benzodioxole derivatives, ring-opening can occur, leading to hydroxyl-substituted structures. nih.gov In a study on the biodegradation of 2,2-difluoro-1,3-benzodioxole (B44384) by Pseudomonas putida F1, the enzymatic oxidation led to a dihydrodiol intermediate. This intermediate could then undergo dehydration or further reactions leading to ring-opened products like pyrogallol (B1678534) (1,2,3-trihydroxybenzene). nih.govresearchgate.net

Mechanistic studies on the metabolism of 1,3-benzodioxoles have proposed that oxidation can lead to a 2-hydroxy derivative, which can then rearrange to a 2-hydroxyphenyl formate (B1220265) intermediate. nih.gov This intermediate can subsequently yield either formate or carbon monoxide, indicating a ring-opening pathway. nih.gov

Rearrangements are also a possibility, particularly in the context of dehydration reactions. As seen with other diols, acid-catalyzed dehydration can lead to skeletal rearrangements. mdpi.com

Photochemical and Thermal Transformations of this compound Derivatives

The photochemical and thermal reactivity of 1,3-benzodioxole derivatives has been explored, revealing pathways for isomerization, cyclization, and fragmentation. While direct studies on this compound are limited, the behavior of related compounds provides valuable insights.

Photochemical reactions of 1,3-benzodioxole derivatives can be initiated by UV irradiation. For example, a method for synthesizing 2-substituted-1,3-benzodioxoles involves the photocatalyzed activation of methylene (B1212753) hydrogen atoms. nih.gov Benzodioxinones, which share structural similarities, undergo photolysis to generate reactive ketene (B1206846) intermediates. acs.org The photolysis of resveratrol (B1683913) analogs, which can contain moieties similar to parts of the benzodioxole structure, leads to trans-cis isomerization and photocyclization products. mdpi.com These transformations often proceed through excited states and can be influenced by the presence of photocatalysts. mdpi.com

Thermal transformations of 1,3-benzodioxole have been studied at high temperatures. At 2000 K, 1,3-benzodioxole can undergo dissociation to form cyclopentene-based ketones. researchgate.net Further heating above 2500 K leads to the formation of H₂, CO, and CO₂. researchgate.net These studies, while conducted under extreme conditions, highlight the potential for ring fragmentation and rearrangement at elevated temperatures. The thermal stability of 1,3-benzodioxole is generally considered good under normal conditions. chemsrc.com

Advanced Mechanistic Elucidation Techniques in this compound Transformations

The study of transient species like this compound, which is proposed as an intermediate in the metabolic oxidation of 1,3-benzodioxoles, necessitates the use of sophisticated analytical and computational methods. nih.gov Direct observation is often challenging, requiring techniques that can trap, identify, or infer the presence and reactivity of such short-lived molecules. This section details the advanced methodologies employed to unravel the complex transformation pathways involving the C2 position of the 1,3-benzodioxole ring system.

Isotopic Labeling Studies

Isotopic labeling is a powerful tool for tracing the metabolic fate of specific atoms within a molecule. In the context of 1,3-benzodioxole transformations, labeling the methylenic carbon (C2) and its associated hydrogen atoms, as well as using labeled oxygen, has been crucial for deciphering reaction mechanisms.

A key transformation studied using this technique is the cytochrome P-450-catalyzed oxidation of 1,3-benzodioxoles, which leads to the formation of carbon monoxide as a minor product. nih.gov These studies were fundamental in proposing a mechanism that proceeds through an initial monooxygenation at the C2 position to form a 2-hydroxy derivative, a precursor to the 2,2-diol. nih.gov By using 1,3-benzodioxoles labeled at the C2 position with Carbon-13 ([2-¹³C]) or deuterium (B1214612) ([2-²H₂]), researchers have been able to confirm the origin of the resulting carbon monoxide and measure kinetic isotope effects. nih.gov

Further experiments using an atmosphere of [¹⁸O]dioxygen or conducting the reaction in [¹⁸O]water have elucidated the source of the oxygen atom in the carbon monoxide product, revealing that it originates from both molecular oxygen and water. nih.gov This finding supports a complex mechanism involving the formation of a hydroxylated intermediate at the C2 position. nih.gov

Table 1: Summary of Isotopic Labeling Experiments in 1,3-Benzodioxole C2-Position Metabolism

Isotopic Label Experimental Setup Key Finding Reference
[2-¹³C]methylene 1,3-benzodioxole Incubation with rat liver microsomes The methylenic carbon is the source of the carbon atom in the CO product. nih.gov
[2-²H₂]methylene 1,3-benzodioxole Incubation with rat liver microsomes A kinetic isotope effect of 1.7 to 2.0 was observed, indicating that C-H bond cleavage is part of the rate-determining step. nih.gov

Advanced Spectroscopic and Spectrometric Methods

The identification of intermediates and final products in the transformations of 1,3-benzodioxole derivatives heavily relies on advanced spectroscopic and spectrometric techniques. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural elucidation. nih.govnih.gov

In studies of the biodegradation of related compounds like 2,2-difluoro-1,3-benzodioxole (DFBD), Gas Chromatography-Mass Spectrometry (GC-MS) and NMR (¹H, ¹⁹F) were essential for identifying key metabolites. nih.gov For instance, the formation of 4,5-dihydro-2,2-difluoro-1,3-benzodioxole-4,5-diol was confirmed through these methods. nih.gov Due to the thermal instability of such diol intermediates, derivatization prior to GC-MS analysis is a common and necessary step. nih.gov

Similarly, comprehensive characterization of newly synthesized 1,3-benzodioxole derivatives involves a suite of spectroscopic methods, including FT-IR, ¹H-NMR, and ¹³C-NMR, with HRMS used to confirm the elemental composition. nih.govworldresearchersassociations.com These techniques provide a complete structural picture, which is the foundation for any mechanistic investigation.

Table 2: Representative Spectroscopic Techniques for Characterizing 1,3-Benzodioxole Derivatives

Technique Application Information Obtained
¹H-NMR Structural analysis Provides information on the number, environment, and connectivity of protons.
¹³C-NMR Structural analysis Determines the number and type of carbon atoms in the molecule.
¹⁹F-NMR Analysis of fluorinated derivatives Used to identify and characterize fluorine-containing metabolites and derivatives. nih.gov
HRMS (ESI) Molecular formula determination Provides highly accurate mass measurements to confirm the elemental composition of products. nih.govworldresearchersassociations.com

| GC-MS | Separation and identification of volatile compounds | Used to identify metabolites, often after derivatization to improve volatility and stability. nih.gov |

Computational Modeling and Simulation

Computational chemistry provides profound insights into reaction mechanisms, especially for transient species that are difficult to study experimentally. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanical calculations can be used to predict reactivity, model reaction pathways, and understand enzyme-substrate interactions.

In the context of 1,3-benzodioxole derivatives, computer-aided approaches have been used to design and screen for compounds with specific biological activities. nih.govfrontiersin.org For example, molecular docking has been employed to investigate the binding modes of benzodioxole-based ligands with their target receptors, providing a mechanistic rationale for their biological function. nih.govfrontiersin.org While detailed computational studies on the enzymatic transformation of this compound itself are not widely reported, the potential for using docking and MD simulations to predict enzyme reactivity and regioselectivity has been noted. nih.gov Such computational experiments could model the interaction of the 1,3-benzodioxole substrate with the active site of enzymes like cytochrome P-450, elucidating the energetics of the formation of the 2-hydroxy or 2,2-diol intermediate and its subsequent reactions.

Derivatization Strategies and Analogue Synthesis Based on the 1,3 Benzodioxole 2,2 Diol Scaffold

Synthesis of Substituted 1,3-Benzodioxole-2,2-diol Analogues

The synthesis of analogues of this compound is primarily achieved by constructing the benzodioxole ring system with pre-existing substitutions on the aromatic precursor or by varying the component that forms the C2 position.

The aromatic ring of the 1,3-benzodioxole (B145889) system is activated towards electrophilic aromatic substitution due to the electron-donating nature of the dioxole oxygens. chemicalbook.com This allows for the introduction of various functional groups, typically at the 5-position.

A common modification is nitration. The reaction of 1,3-benzodioxole with a mixture of concentrated nitric and sulfuric acids yields 5-nitro-1,3-benzodioxole. The nitro group is an important functional handle; for instance, it can be reduced to an amino group, enabling further derivatization, such as the formation of amides. clockss.org

Halogenation is another key strategy. A greener approach to bromination uses sodium hypobromite, generated in situ, to produce 5-bromo-1,3-benzodioxole with high yield and selectivity. wku.edu This bromo-derivative serves as a versatile intermediate for cross-coupling reactions. For example, Suzuki-Miyaura coupling can be employed to introduce a wide range of aryl and heterocyclic substituents at the 5-position. worldresearchersassociations.com In one synthetic route, (6-bromobenzo[d] Current time information in Bangalore, IN.acs.orgdioxol-5-yl)methanol was converted into a triazole-containing intermediate, which then underwent Suzuki-Miyaura coupling with various boronic acids to furnish highly substituted benzodioxole analogues. worldresearchersassociations.com The yields of these coupling reactions are influenced by the electronic nature of the boronic acid, with electron-withdrawing groups tending to decrease efficiency. worldresearchersassociations.com

Table 1: Examples of Aromatic Ring Functionalization of 1,3-Benzodioxole Derivatives

Starting Material Reagents & Conditions Product Yield Reference
1,3-Benzodioxole HNO₃, H₂SO₄ 5-Nitro-1,3-benzodioxole N/A
1,3-Benzodioxole NaBr, NaOCl, H₂O, MTBE, rt, 90 min 5-Bromo-1,3-benzodioxole 93% wku.edu
1-((6-bromobenzo[d] Current time information in Bangalore, IN.acs.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole Arylboronic acids, PdCl₂(PPh₃)₂, PPh₃, K₂CO₃ 6-Aryl-5-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] Current time information in Bangalore, IN.acs.orgdioxole 33-89% worldresearchersassociations.com

The geminal diol at the C2 position is the hydrated form of a carbonyl group or its equivalent. chemistrysteps.com Therefore, introducing diverse functionalities at this center is achieved by synthesizing the 1,3-benzodioxole ring from catechol and various carbonyl compounds or their synthetic equivalents. This approach directly yields 2-substituted and 2,2-disubstituted 1,3-benzodioxoles, which are the anhydrous precursors to the target diol analogues.

A well-established method involves the acid-catalyzed condensation of catechol with aldehydes or ketones. publish.csiro.aursc.org The use of montmorillonite (B579905) clay catalysts provides a facile route to a range of 2-substituted and 2,2-disubstituted 1,3-benzodioxoles with satisfactory yields. rsc.org Ketones generally provide better yields than aldehydes in these reactions. rsc.org

Table 2: Synthesis of 2,2-Disubstituted 1,3-Benzodioxoles from Catechol and Ketones

Ketone Catalyst Yield Reference
Acetone (B3395972) p-Toluenesulfonic acid 70% publish.csiro.au
Cyclohexanone Montmorillonite KSF 82% rsc.org
Acetophenone Montmorillonite KSF 70% rsc.org
3-Pentanone Montmorillonite KSF 85% rsc.org

A more advanced, atom-economic process utilizes the ruthenium-catalyzed reaction of catechols with alkynes. acs.orgnih.govacs.org In this transformation, two O-H bonds of catechol add across the alkyne's triple bond to form the 2,2-disubstituted 1,3-benzodioxole ring system in good to high yields. acs.org This method works for both terminal and internal alkynes, offering a versatile route to analogues with varied substituents at the C2 position. acs.orgacs.org

Functionalization of the Hydroxyl Groups in this compound

The two hydroxyl groups of the geminal diol moiety are reactive sites that can undergo typical alcohol reactions, allowing for further derivatization. wikipedia.org

Like other alcohols, the hydroxyl groups of this compound can undergo esterification and etherification. wikipedia.orgacs.org Esterification can be achieved by reacting the diol with acylating agents such as acid chlorides or anhydrides. The diesters of geminal diols are known as acylals. nih.gov These reactions are fundamental for creating a wide array of derivatives, potentially serving as prodrugs or protected intermediates in more complex syntheses. nih.gov

Etherification, the formation of an ether linkage, can be accomplished via reactions like the Williamson ether synthesis, where the diol is first deprotonated with a base and then reacted with an alkyl halide. These standard alcohol functionalization reactions provide a direct pathway to modify the diol center. wikipedia.org

Geminal diols can react with aldehydes or ketones under acidic catalysis to form acetals or ketals. chemistrysteps.comlibretexts.org When this compound reacts with a second carbonyl compound, it can form a new five-membered dioxolane ring. If the reacting carbonyl compound is cyclic (e.g., cyclohexanone), the resulting product is a spiro derivative, where the C2 carbon of the benzodioxole is the spiro-center connecting the two ring systems.

The formation of spiro compounds from diols is a known synthetic strategy. researchgate.netsoton.ac.uk For example, 1,3-propanediols react with hexachlorocyclotriphosphazene to form spiro (6-membered) and ansa (8-membered) derivatives. researchgate.net While the specific reaction with this compound is not detailed, the principle of using a diol to form a spirocyclic structure is well-established in organic synthesis. researchgate.netsoton.ac.uk This strategy can be used to construct complex, three-dimensional architectures based on the benzodioxole scaffold.

Structure-Reactivity Relationships in this compound Derivatives

The chemical reactivity and properties of 1,3-benzodioxole derivatives are significantly influenced by the nature and position of their substituents.

The 1,3-benzodioxole group itself is electron-donating, which activates the fused benzene (B151609) ring toward electrophilic substitution reactions. chemicalbook.com This inherent reactivity facilitates the functionalization at the aromatic positions as described in section 4.1.1. Conversely, the introduction of strong electron-withdrawing groups, such as a nitro group at the 5-position, deactivates the aromatic ring and influences its reactivity in subsequent transformations.

Substituents at the C2 position also play a crucial role in the molecule's stability and properties. For example, the introduction of two fluorine atoms to create 2,2-difluoro-1,3-benzodioxole (B44384) (DFBD) significantly stabilizes the molecule, particularly against metabolic degradation. nih.gov This stability is a key reason for the inclusion of the DFBD moiety in certain pesticides and experimental drugs. nih.gov The enzymatic oxidation of DFBD by Pseudomonas putida F1 proceeds not by direct attack at the C-F bonds, but by dihydroxylation of the aromatic ring, leading to a cascade that ultimately releases fluoride (B91410) ions. nih.gov This demonstrates how the C2 substituents can direct metabolic pathways away from the dioxole ring itself.

Furthermore, the substituents on the benzodioxole ring can affect the molecule's broader chemical behavior. In studies of benzodioxole derivatives as photoinitiators, the nature of the substituent at the 5-position was found to influence the reactivity and efficiency of the photoinitiation system. researcher.life This highlights the interplay between the scaffold's structure and its functional properties in various applications.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1,3 Benzodioxole 2,2 Diol

High-Resolution NMR Spectroscopy for Probing Equilibrium and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 1,3-benzodioxole-2,2-diol. It provides detailed information about the molecular framework, the electronic environment of the nuclei, and the dynamic processes the molecule may undergo.

¹H and ¹³C NMR Techniques for Structural Confirmation and Tautomer Identification

One-dimensional ¹H and ¹³C NMR are fundamental for the initial structural assessment. The presence of the diol group in place of the carbonate carbonyl would induce significant changes in the chemical shifts of the carbon at the 2-position and the adjacent protons.

In the ¹H NMR spectrum, the four aromatic protons on the benzene (B151609) ring are expected to appear as a complex multiplet, characteristic of an AA'BB' spin system, in the aromatic region (typically δ 6.5-7.0 ppm). The two hydroxyl protons of the diol would likely give rise to a single, exchangeable signal, the position of which would be highly dependent on the solvent, concentration, and temperature.

The ¹³C NMR spectrum is particularly diagnostic. The most significant change from the carbonate precursor, 1,3-benzodioxol-2-one (B1265739), would be the chemical shift of the C-2 carbon. In 1,3-benzodioxol-2-one, the carbonyl carbon (C=O) signal is found significantly downfield. nih.gov Upon hydration to the diol, this carbon, now a hydrated C(OH)₂, would experience a substantial upfield shift to a region typical for acetal (B89532) or ketal carbons (approximately δ 90-110 ppm). The aromatic carbons would also exhibit shifts, albeit less pronounced, due to the change in the electronic nature of the substituent at the 2-position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale/Comparison
C4/C7Multiplet (approx. 6.8)approx. 108Based on data for 1,3-benzodioxole (B145889). chemicalbook.com
C5/C6Multiplet (approx. 6.7)approx. 121Based on data for 1,3-benzodioxole. chemicalbook.com
C2-approx. 95-105Significant upfield shift from the carbonate C=O in 1,3-benzodioxol-2-one.
C3a/C7a-approx. 147Based on data for 1,3-benzodioxole. chemicalbook.com
OHVariable, broad singlet-Typical for hydroxyl protons.

Note: The predicted values are based on the analysis of related benzodioxole structures and general principles of NMR spectroscopy. Actual experimental values may vary.

2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, cross-peaks would be expected between the vicinal aromatic protons, helping to delineate the aromatic spin system. hmdb.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding carbon signals in the benzodioxole ring. nih.gov

Variable Temperature NMR Studies for Conformational and Equilibrium Dynamics

Given the likely equilibrium between this compound and its carbonate precursor in solution, variable temperature (VT) NMR studies would be highly informative. By acquiring NMR spectra at different temperatures, it would be possible to study the kinetics and thermodynamics of the hydration/dehydration process. Changes in the relative intensities of the signals for the diol and the carbonate would allow for the determination of the equilibrium constant at different temperatures. Furthermore, VT-NMR can provide insights into conformational dynamics, such as the rotation of the hydroxyl groups.

Advanced Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) Approaches

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, which would be C₇H₆O₄. This would clearly differentiate it from its precursor, 1,3-benzodioxol-2-one (C₇H₄O₃). worldresearchersassociations.com Given the potential instability of the diol, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would be necessary to observe the molecular ion with minimal fragmentation.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure.

For this compound, a characteristic fragmentation pathway would likely involve the sequential loss of water molecules from the geminal diol. The loss of one molecule of water would generate an ion corresponding to the protonated carbonate. Another prominent fragmentation would be the cleavage of the dioxole ring. The analysis of these fragmentation pathways provides conclusive evidence for the connectivity of the molecule.

Table 2: Predicted HRMS and MS/MS Fragmentation Data for this compound

Ion Formula m/z (calculated) Proposed Structure/Fragment
[M+H]⁺C₇H₇O₄⁺155.0344Protonated molecular ion
[M-H₂O+H]⁺C₇H₅O₃⁺137.0239Loss of water, corresponding to protonated 1,3-benzodioxol-2-one worldresearchersassociations.com
[M-2H₂O+H]⁺C₇H₃O₂⁺119.0133Loss of two water molecules

Note: The predicted m/z values are for the protonated species, which are commonly observed in soft ionization techniques like ESI. The fragmentation pattern is hypothetical and based on the expected chemistry of geminal diols.

Infrared and Raman Spectroscopic Methods for Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insight into the molecular structure of a compound by probing its characteristic vibrational modes. These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light, detecting vibrations that cause a change in the polarizability of the molecule.

For this compound, a complete vibrational analysis is best understood by comparing its predicted spectrum with the well-documented spectrum of its anhydrous form, 1,3-benzodioxol-2-one. nih.gov The most significant difference would be the transformation of the C2 carbon from a carbonyl group (C=O) to a hydrated geminal diol (C(OH)2).

Key Spectral Features:

1,3-Benzodioxol-2-one: The IR spectrum is dominated by a very strong absorption band corresponding to the C=O stretching vibration, typically found in the region of 1830-1850 cm⁻¹ for cyclic carbonates. Other characteristic bands include those for aromatic C-H stretching (above 3000 cm⁻¹), C=C ring stretching (around 1470-1600 cm⁻¹), and the asymmetric C-O-C stretching of the dioxole ring (around 1000-1150 cm⁻¹). orientjchem.org

This compound (Predicted): Upon hydration, the prominent C=O stretching band would disappear entirely. In its place, new, highly characteristic bands for the hydroxyl groups would emerge. These include:

A strong, broad O-H stretching band in the 3200-3600 cm⁻¹ region in the IR spectrum, indicative of intermolecular hydrogen bonding.

C-O-H bending vibrations, expected in the 1300-1450 cm⁻¹ range.

Symmetric and asymmetric stretching modes of the O-C-O group, which are predicted to appear around 1027 cm⁻¹ and 1058 cm⁻¹ respectively, based on studies of the simplest gem-diol, methanediol (B1200039). rsc.org

The vibrations associated with the benzodioxole framework itself would be largely retained, though shifts in their positions and changes in intensity would be expected due to the change in electronic and steric effects from the C2 substituent.

Interactive Data Table: Comparison of Key Vibrational Modes

Vibrational Mode1,3-Benzodioxol-2-one (Experimental)This compound (Predicted)Primary Spectroscopic Activity
O-H StretchAbsent~3200-3600 cm⁻¹ (Broad)Strong (IR)
Aromatic C-H Stretch~3050-3100 cm⁻¹~3050-3100 cm⁻¹Medium (IR, Raman)
C=O Stretch~1830-1850 cm⁻¹AbsentVery Strong (IR)
Aromatic C=C Stretch~1470-1600 cm⁻¹~1470-1600 cm⁻¹Medium-Strong (IR, Raman)
C-O-H BendAbsent~1300-1450 cm⁻¹Medium (IR)
Asymmetric C-O-C Stretch~1000-1150 cm⁻¹~1000-1150 cm⁻¹Strong (IR)
O-C-O StretchN/A (part of carbonate)~1020-1060 cm⁻¹Strong (IR)

Note: Predicted values are based on general group frequencies and data from analogous compounds like methanediol. rsc.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. While a crystal structure for the unstable this compound has not been reported, the structure of its stable precursor, 1,3-benzodioxol-2-one, has been elucidated. nih.gov

The crystal structure of 1,3-benzodioxol-2-one reveals that the molecule is essentially planar. The five-membered 1,3-dioxol-2-one ring is flat, and the molecule as a whole possesses C2v symmetry. In the solid state, molecules pack in columns with significant π-stacking interactions between the benzene rings of adjacent, inversion-related molecules.

The hypothetical structure of this compound would differ fundamentally:

Molecular Geometry: The C2 carbon atom would change from sp² hybridization (trigonal planar) in the ketone to sp³ hybridization (tetrahedral) in the diol. This would force the five-membered dioxole ring out of planarity, likely adopting an "envelope" or "twisted" conformation, similar to other saturated five-membered rings.

Interactive Data Table: Comparison of Crystallographic Parameters

Parameter1,3-Benzodioxol-2-one (Experimental)This compound (Hypothetical)
CCDC Number672941 nih.govNot Available
Molecular FormulaC₇H₄O₃C₇H₆O₄
C2 Hybridizationsp² (Trigonal Planar)sp³ (Tetrahedral)
Dioxole Ring ConformationPlanarNon-planar (Envelope/Twist)
Dominant Intermolecular Forceπ-stacking, Van der WaalsHydrogen Bonding
H-Bond Donors02
H-Bond Acceptors34

Chiroptical Spectroscopic Techniques (e.g., CD, ORD) for Stereochemical Studies of Chiral Analogues

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules that interact differently with left- and right-circularly polarized light. The parent molecule, this compound, is achiral and therefore does not exhibit a CD or ORD spectrum.

However, these techniques become indispensable for determining the absolute configuration of chiral analogues where the 1,3-benzodioxole moiety is incorporated into a larger, asymmetric framework. In such molecules, the benzodioxole group acts as a chromophore—a light-absorbing entity. Its electronic transitions, when perturbed by the chiral environment of the rest of the molecule, give rise to characteristic signals (Cotton effects) in the CD spectrum.

A pertinent example is the study of chiral spiro compounds, such as 1'H-spiro[1,3-benzodioxole-2,12'-[6',10']methanocyclooct[b]indole]. nih.govrsc.org In this complex molecule, the 1,2-methylenedioxybenzene (a part of the benzodioxole system) and indole (B1671886) moieties are the primary chromophores. rsc.org The spatial arrangement of these chromophores relative to each other and to the chiral bicyclononane skeleton dictates the chiroptical properties.

The analysis involves:

Recording CD Spectra: The CD spectrum of the chiral analogue is recorded, showing positive or negative Cotton effects at the absorption wavelengths of the chromophores.

Correlation with Structure: The sign and magnitude of these Cotton effects are correlated with the absolute stereochemistry of the chiral centers. This can sometimes be done using empirical or semi-empirical rules, such as sector rules, which relate the spatial position of substituents to the sign of the Cotton effect of a nearby chromophore. nih.gov

Computational Support: For complex molecules with multiple interacting chromophores, empirical rules can be unreliable. nih.gov Therefore, modern approaches heavily rely on comparing the experimental CD spectrum with spectra predicted by quantum-mechanical calculations for different possible stereoisomers. A good match between the experimental and a calculated spectrum allows for an unambiguous assignment of the absolute configuration.

Therefore, while not applicable to this compound itself, chiroptical methods are a powerful and necessary tool for the full stereochemical elucidation of its numerous and structurally diverse chiral derivatives. nih.govrsc.org

Computational and Theoretical Investigations of 1,3 Benzodioxole 2,2 Diol

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation numerically, providing information on electronic properties from a given three-dimensional structure. unibs.it For a molecule like 1,3-Benzodioxole-2,2-diol, these calculations are crucial for elucidating its stability and electronic characteristics.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

Geometry optimization is a primary step in computational chemistry, aimed at finding the lowest energy arrangement of atoms in a molecule. For this purpose, Density Functional Theory (DFT) is a widely used method due to its favorable balance of accuracy and computational cost, making it suitable for geometry optimizations. nih.gov Ab initio methods, while often more computationally demanding, provide another layer of precision by solving the Schrödinger equation with a minimal number of approximations. nih.gov

In practice, a common approach involves using a DFT functional, such as B3LYP, paired with a basis set like 6-31G(d,p) or 6-311+G(2d,p) to perform the geometry optimization. nih.govscielo.brresearchgate.net For this compound, the optimization would yield the most stable three-dimensional structure, including critical data on bond lengths, bond angles, and dihedral angles. Based on crystallographic studies of related 1,3-benzodioxole (B145889) compounds, the five-membered dioxole ring is expected to adopt a "flattened envelope" conformation, where the sp³-hybridized carbon atom (C2, bonded to the two hydroxyl groups) acts as the flap. iucr.orgiucr.org The benzene (B151609) ring would remain planar. The optimization would also define the preferred orientation of the two hydroxyl groups, influenced by steric hindrance and potential intramolecular hydrogen bonding.

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations This table presents hypothetical, yet expected, values based on data from analogous structures and general chemical principles.

ParameterDescriptionExpected Value
C-O (ring)Bond length between benzene carbons and dioxole oxygens~1.37 Å
O-C2-OBond angle within the dioxole ring at the gem-diol carbon~105-108°
C-O (hydroxyl)Bond length between C2 and the hydroxyl oxygens~1.43 Å
O-HBond length of the hydroxyl groups~0.96 Å
Ring PuckeringDihedral angles defining the envelope conformation of the dioxole ringSlight deviation from planarity

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. malayajournal.org

Table 2: Representative FMO Data from Computational Studies on Aromatic Compounds This table provides context for the expected energy ranges and gaps.

ParameterDescriptionTypical Value Range (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.0 to -7.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.5
ΔE (HOMO-LUMO Gap)Energy difference between LUMO and HOMO3.5 to 5.0

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt by rotation around its single bonds and the associated energy differences. libretexts.org For this compound, the primary degrees of freedom are the rotations around the C2-O bonds of the two hydroxyl groups. The 1,3-benzodioxole ring itself is relatively rigid but possesses a slight "envelope" pucker. iucr.orgiucr.org

A computational conformational analysis would involve systematically rotating the key dihedral angles (specifically the H-O-C2-O angles) and performing an energy calculation at each step to map out the potential energy surface. This process identifies the low-energy conformers (energy minima) and the energy barriers (transition states) that separate them. The results would reveal the most stable conformation of the hydroxyl groups, likely governed by a balance between minimizing steric repulsion and maximizing stabilizing intramolecular hydrogen bonds between the two -OH groups. Such studies on similar 1,2- and 1,3-diols have successfully used DFT methods to reproduce experimental spectra and understand conformational preferences. unibs.it

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleAtoms InvolvedSignificance
ω1H-O-C2-O'Rotation of the first hydroxyl group
ω2H'-O'-C2-ORotation of the second hydroxyl group
τO-C(Ar)-C(Ar)-ODefines the pucker of the dioxole ring

Computational Modeling of Hydration-Dehydration Equilibrium and Reaction Pathways

This compound exists in equilibrium with its dehydrated form, 1,3-benzodioxol-2-one (B1265739) (also known as pyrocatechol (B87986) carbonate), and water. researchgate.netnih.gov This hydration-dehydration process is a chemical reaction that can be modeled computationally to understand its mechanism and energetics. The general mechanism for the acid-catalyzed dehydration of a geminal diol involves the protonation of one hydroxyl group, which turns it into a good leaving group (H₂O). libretexts.orgyoutube.com The subsequent departure of water leaves a carbocation that is then attacked by the lone pair of the second hydroxyl group, leading to ring closure and formation of the carbonate after deprotonation.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

To model this reaction, computational chemists locate the transition state (TS) structure, which is the highest energy point along the lowest energy reaction path. uni-muenchen.de A transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. uni-muenchen.de

Once a TS is located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. uni-muenchen.de This analysis maps the minimum energy reaction pathway connecting the transition state to the reactant (the diol) on one side and the product (the carbonate) on the other. uni-muenchen.de This confirms that the identified TS is indeed the correct one for the reaction of interest. Such calculations provide a detailed picture of the geometric changes the molecule undergoes during the transformation and the energy barrier that must be overcome, which determines the reaction rate. DFT studies on other diol cyclization and dehydration reactions have successfully used these methods to elucidate complex mechanisms. figshare.comnih.gov

Solvation Models in Computational Studies

Reactions occurring in solution are significantly influenced by the solvent. gaussian.com Therefore, computational models must account for these effects. For the hydration-dehydration equilibrium of this compound, which explicitly involves water, modeling the solvent is critical.

There are two main approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. gaussian.com The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between them. The SMD model is a popular variation that is specifically parameterized to provide accurate free energies of solvation. gaussian.com These models are computationally efficient and widely used for studying reactions in solution. scielo.brgaussian.comresearchgate.net

Explicit Solvation Models: This approach involves surrounding the solute molecule with a number of individual solvent molecules. While this method can capture specific solute-solvent interactions like hydrogen bonding more accurately, it is far more computationally expensive.

For studying the thermodynamics and kinetics of the hydration-dehydration equilibrium, an implicit model like IEFPCM or SMD would typically be the method of choice, providing a good compromise between accuracy and computational feasibility. gaussian.com

Molecular Dynamics Simulations for Dynamic Behavior in Solution

While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively documented in public literature, the methodology is ideally suited for exploring its behavior in an aqueous solution. MD simulations model the movements and interactions of atoms and molecules over time, offering a dynamic picture of the solute and its surrounding solvent.

An MD simulation of this compound in water would provide critical insights into several key areas:

Solvation Structure: The simulations would reveal the detailed arrangement of water molecules forming a solvation shell around the diol. Of particular interest is the hydrogen bonding network. The two hydroxyl groups of the diol can act as both hydrogen bond donors and acceptors, leading to strong, specific interactions with neighboring water molecules. The ether-like oxygens in the dioxole ring can also act as hydrogen bond acceptors.

Dynamic Interactions: MD tracks the time evolution of the system, allowing for the analysis of the dynamics of hydrogen bonds—their formation, breakage, and lifetimes. This provides a measure of the strength of the solute-solvent interactions. The rate of exchange between water molecules in the first solvation shell and the bulk solvent can also be quantified.

Conformational Analysis: The five-membered dioxole ring is not perfectly planar. Theoretical studies on related 1,3-benzodioxole derivatives show that the ring adopts a puckered or "envelope" conformation. acs.org This puckering is influenced by the anomeric effect, an electronic interaction between the oxygen lone pairs and adjacent anti-bonding orbitals. acs.orgresearchgate.net MD simulations can map the conformational flexibility of the ring and the rotational freedom of the two hydroxyl groups at the C2 position, identifying the most stable conformations in solution.

Stability of the Geminal Diol: By employing more advanced techniques like quantum mechanics/molecular mechanics (QM/MM) simulations, it is possible to study the chemical reactivity and stability of the diol. These methods could model the dehydration reaction, where the geminal diol reverts to its ketone precursor (1,3-benzodioxol-2-one) and a water molecule, providing estimates for the energy barrier and reaction free energy of this process in solution. researchgate.net

A hypothetical MD simulation could yield data such as that presented in the table below, characterizing the interaction of this compound with a water solvent.

Table 1: Hypothetical Data from a Molecular Dynamics Simulation of this compound in Water
Analyzed PropertyDescriptionHypothetical Value
Avg. H-Bonds (Diol as Donor)Average number of hydrogen bonds formed where the diol's -OH groups donate a proton to water.3.8
Avg. H-Bonds (Diol as Acceptor)Average number of hydrogen bonds formed where the diol's oxygen atoms accept a proton from water.2.5
First Solvation Shell RadiusThe distance from the diol's center of mass that contains the first layer of strongly interacting water molecules.3.5 Å
Solvent Accessible Surface Area (SASA)The surface area of the molecule that is accessible to the solvent.165 Ų
Dihedral Angle (O-C-C-O of dioxole ring)Average dihedral angle indicating the degree of puckering in the five-membered ring.15°

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Approaches for this compound Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of chemicals based on their molecular structure. mdpi.commdpi.com It works by establishing a mathematical correlation between calculated molecular features, known as descriptors, and an experimentally measured property. dergipark.org.tr For this compound and its analogues, QSPR offers a powerful method for theoretically predicting chemical properties relevant to their stability and reactivity, without the need for extensive laboratory experiments for every new compound.

A QSPR model for predicting the stability of geminal diol analogues of this compound would involve the following steps:

Dataset Assembly: A series of analogue compounds would be defined. For each, a key property related to stability would be measured or sourced, for example, the equilibrium constant for hydration (Khyd) of the corresponding ketone, or the rate constant (kdecomp) for decomposition under specific conditions.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors would be calculated. These descriptors encode different aspects of the molecular structure:

Electronic Descriptors: These quantify the electron distribution. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges (e.g., the charge on the C2 carbon). journament.com These are often calculated using high-level quantum mechanical methods like Density Functional Theory (DFT). acs.org

Topological Descriptors: These are numerical values derived from the 2D graph of the molecule, describing its size, shape, and degree of branching.

Geometrical (3D) Descriptors: These are derived from the 3D coordinates of the atoms and include properties like molecular surface area, volume, and solvent-accessible surface area. journament.com

Thermodynamic Descriptors: Calculated properties like the standard enthalpy of formation (ΔHf°) provide a direct measure of a molecule's intrinsic stability. researchgate.net

Model Building and Validation: Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is developed that links a subset of the most relevant descriptors to the target property. The goal is to create a model that not only fits the training data well but can also accurately predict the property for new, untested compounds. abechem.com

For instance, a QSPR model might predict that geminal diol stability is increased by electron-withdrawing substituents on the benzene ring (which would affect electronic descriptors) and decreased by bulky groups near the diol (which would affect steric descriptors). The table below illustrates the type of data that would be used to construct such a QSPR model.

Table 2: Illustrative QSPR Dataset for Predicting the Stability (log Khyd) of this compound Analogues
Analogue (Substituent at C5)Experimental log Khyd (Target Property)Descriptor 1: HOMO Energy (eV)Descriptor 2: Charge on C2 AtomDescriptor 3: Molecular Volume (ų)
-H (this compound)-1.50-6.85+0.75110.2
-NO₂-0.95-7.50+0.82125.8
-CH₃-1.72-6.70+0.73124.5
-Cl-1.25-7.05+0.78122.1
-OCH₃-1.80-6.55+0.71130.4

Role of 1,3 Benzodioxole 2,2 Diol As an Intermediate and Building Block in Complex Chemical Synthesis

Utilization in the Synthesis of Natural Products and Complex Bioactive Molecules

The 1,3-benzodioxole (B145889) (or methylenedioxyphenyl) moiety is a prominent feature in a wide array of natural products and pharmacologically active molecules. Its incorporation is often crucial for biological activity. While 1,3-benzodioxole-2,2-diol itself is not the direct starting material, its synthetic precursors are instrumental in building this scaffold into larger molecular frameworks. This structural unit is found in compounds with diverse biological activities, including antimitotic, anticancer, and neuroprotective properties. researchgate.net The prevalence of this scaffold has made it a target for synthetic chemists, leading to the development of numerous methods for its inclusion in complex structures. researchgate.netresearchgate.net

Table 1: Examples of Bioactive Molecules Featuring the 1,3-Benzodioxole Scaffold
Compound ClassExample MoleculeNoted Biological ActivityReference
LignansSteganacinAntimitotic, Antineoplastic researchgate.net
AlkaloidsHorsifilineAnalgesic nih.gov
SpirooxindolesSpirotryprostatin AAnticancer, Antibiotic nih.gov
AMPA Receptor AntagonistsTalampanelAntiepileptic google.com
Auxin Receptor AgonistsK-10 (N-(benzo[d] Current time information in Bangalore, IN.wikipedia.orgdioxol-5-yl)-2-(one-benzylthio)acetamide derivative)Plant root growth promotion researchgate.net

The primary synthetic utility related to this compound stems from its role as a masked carbonyl equivalent. Because the geminal diol is unstable, chemists utilize more stable precursors that can be converted to the desired functionality or can transfer the core structural unit. 2,2-Dichloro-1,3-benzodioxole (B1313652) is a prominent example, serving as a stable, handleable phosgene (B1210022) equivalent. nih.govcore.ac.ukwikipedia.org

This compound has been employed as a C1 electrophile for the carboxylation of electron-rich species. For instance, in the presence of Lewis acids like boron trichloride, 2,2-dichloro-1,3-benzodioxole reacts with alkenes to form addition products. core.ac.uk These adducts can be subsequently converted into unsaturated esters, effectively achieving the carboxylation of the original alkene. This transformation highlights how the dichlorinated precursor acts as a synthetic equivalent of a carbonyl group, a role that would hypothetically be filled by the unstable 2,2-diol or its corresponding ketone. core.ac.uk

The 1,3-benzodioxole ring system is a foundational building block in the synthesis of numerous target molecules. researchgate.net Synthetic strategies often focus on the construction of this heterocyclic system early in a synthetic sequence. The most common method involves the reaction of a catechol with a dihalomethane or a related one-carbon electrophile. wikipedia.orgchemicalbook.com

Once formed, the benzodioxole scaffold can be elaborated into more complex structures. For example, in the synthesis of spirooxindole pyrrolidine (B122466) derivatives, benzodioxole chalcones are used as key dipolarophiles in 1,3-dipolar cycloaddition reactions. nih.gov Similarly, the synthesis of novel troponoids and thiazole (B1198619) derivatives has utilized 1,3-benzodioxole-containing starting materials, demonstrating the scaffold's versatility. sci-hub.sttandfonline.com The synthesis of new derivatives via Suzuki-Miyaura coupling reactions starting from a brominated 1,3-benzodioxole platform further illustrates its role as a core structure for diversification. worldresearchersassociations.com

Applications in Heterocyclic Chemistry

The 1,3-benzodioxole ring is itself a heterocyclic system and serves as a crucial starting point for the synthesis of more elaborate heterocyclic structures. Its chemical properties allow for functionalization on the aromatic ring, which can then be used to build fused or appended ring systems.

Research has demonstrated its application in various cycloaddition and condensation reactions to generate complex heterocyclic frameworks.

1,3-Dipolar Cycloadditions: As mentioned, chalcones derived from piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) react with in situ generated azomethine ylides to form highly substituted spirooxindole pyrrolidines in a single step. nih.gov

Fused Heterocycles: Tropolones bearing a 1,3-benzodioxole moiety have been cyclized with reagents like hydroxylamine (B1172632) or phenylhydrazine (B124118) to create isoxazolo- and pyrazolo-fused tropones, respectively. sci-hub.st

Thiazole Synthesis: Thiosemicarbazones containing the benzodioxole nucleus undergo cyclization with ethyl chloroacetate (B1199739) to yield thiazolidin-4-one derivatives, which are important heterocyclic scaffolds in medicinal chemistry. tandfonline.com

Triazole Synthesis: The benzodioxole moiety has been linked to a triazole ring via "click chemistry" (Huisgen 1,3-dipolar cycloaddition), combining two important pharmacophores into a single molecule. worldresearchersassociations.com

Integration into Multi-Step Synthetic Sequences and Methodologies

The chemistry of this compound, primarily through its synthetic equivalents, is seamlessly integrated into complex, multi-step syntheses, particularly in the field of carbohydrate chemistry. Here, 2,2-dichloro-1,3-benzodioxole is not used to build the benzodioxole scaffold into the target but rather as a protecting group for 1,2-diols.

In this context, it functions as a versatile reagent for the protection of vicinal diols, forming a cyclic ketal. This benzodioxole-based protecting group exhibits remarkable stability under a range of common synthetic conditions, including basic, redox, and various glycosylation reactions. Its removal is typically achieved under acidic conditions, often in the presence of a diol scavenger. This stability and selective removal allow it to be used orthogonally to other protecting groups in the molecule. numberanalytics.comorganic-chemistry.org The ability to protect and deprotect specific diols at will is a cornerstone of modern carbohydrate synthesis, enabling the construction of complex oligosaccharides and glycoconjugates. academie-sciences.fr This application perfectly illustrates the integration of this chemistry into sophisticated synthetic plans where precise control over multiple reactive sites is paramount. wiley.com

Strategic Advantages and Limitations of Employing this compound in Chemical Synthesis

The use of this compound chemistry, primarily through its stable synthetic precursors, offers several strategic advantages but also comes with notable limitations.

Table 2: Strategic Analysis of this compound Chemistry in Synthesis
AspectDescription
Advantage: Privileged Scaffold The 1,3-benzodioxole moiety is a well-established "privileged scaffold" found in numerous bioactive natural products and pharmaceuticals. Its inclusion can impart favorable pharmacological properties. researchgate.netsci-hub.sttandfonline.com
Advantage: Robust Protecting Group When used for diol protection (via its dichloro- precursor), the resulting cyclic ketal is stable to a wide range of reaction conditions, allowing for selective manipulations elsewhere in the molecule. This is crucial for orthogonal strategies in multi-step synthesis. numberanalytics.comacademie-sciences.fr
Advantage: Physicochemical Property Modulation Introduction of the benzodioxole group can increase lipophilicity and modulate solubility. It can also improve the crystallinity of intermediates, which is advantageous for purification by recrystallization instead of chromatography. researchgate.netlabinsights.nl
Limitation: Instability of the Diol The primary limitation is that this compound itself is an unstable geminal diol. This necessitates the use of more stable, but often more hazardous or expensive, synthetic equivalents like 2,2-dichloro-1,3-benzodioxole. core.ac.uk
Limitation: Precursor Hazards The synthesis of precursors like 2,2-dichloro-1,3-benzodioxole can involve highly toxic reagents such as phosgene or phosphorus pentachloride, which require specialized handling procedures. core.ac.ukwikipedia.org
Limitation: Added Synthetic Steps As with any protecting group strategy, its use adds steps to the overall synthesis (protection and deprotection), which can lower the overall yield and efficiency. The ideal synthesis is often one that avoids protecting groups altogether. organic-chemistry.orgwiley.com
Limitation: Harsh Deprotection Conditions While the protecting group is stable, its removal requires acidic conditions that may not be compatible with other acid-sensitive functional groups present in a complex substrate. libretexts.org

Advanced Research Perspectives and Future Directions in 1,3 Benzodioxole 2,2 Diol Chemistry

Emerging Synthetic Methodologies for 1,3-Benzodioxole-2,2-diol

Direct synthesis and isolation of this compound are not prominently documented, likely due to its nature as a hydrate (B1144303) of 1,3-benzodioxol-2-one (B1265739) (pyrocatechol carbonate). nih.gov Therefore, emerging synthetic strategies would logically focus on two main areas: the efficient formation of the core 1,3-benzodioxole (B145889) ring system and the subsequent controlled hydration or functionalization at the C-2 position.

Modern synthetic methods for the 1,3-benzodioxole skeleton have moved towards greener and more efficient processes. A key approach involves the condensation of catechol with corresponding aldehydes or ketones. researchgate.net Microwave-assisted synthesis has emerged as a powerful tool in this context, significantly reducing reaction times from hours to minutes and improving yields compared to conventional heating methods. researchgate.net Catalysts like montmorillonite (B579905) KSF or K-10 and polyphosphoric acid have proven effective in these cyclization reactions. researchgate.net

For the specific synthesis of a 2,2-disubstituted benzodioxole, such as the target diol, the most plausible route would be the hydration of 1,3-benzodioxol-2-one. Alternatively, methodologies developed for analogous compounds, such as the synthesis of 2,2-difluoro-1,3-benzodioxole (B44384) from 2,2-dichloro-1,3-benzodioxole (B1313652), provide a template for creating geminal substituents at the C-2 position. google.com A hypothetical approach to this compound could involve the reaction of catechol with a phosgene (B1210022) equivalent under aqueous conditions or the carefully controlled hydrolysis of a precursor like 2,2-dichloro-1,3-benzodioxole. acs.org

Table 1: Comparison of Synthetic Methods for the 1,3-Benzodioxole Core

Method Catalyst/Reagents Conditions Advantages Citation
Conventional Heating Montmorillonite KSF/K-10 Classical reflux Established method researchgate.net
Microwave Irradiation Montmorillonite KSF/K-10, Polyphosphoric Acid Microwave heating, 90-120 min Rapid, high yields (87-96%), energy efficient, green approach researchgate.net
From Dihalogenated Precursors Antimony trifluoride, Potassium hydrogen fluoride (B91410) Heating (100-200°C) Access to 2,2-dihalo derivatives google.com

| Photocatalysis | Tetrabutylammonium decatungstate (TBADT) | UV irradiation | Mild conditions, good for 2-substituted derivatives | researchgate.net |

Exploration of Novel Reactivity Pathways and Unexplored Transformations

The reactivity of this compound is expected to be dominated by the geminal diol functionality and the aromatic ring. The diol itself is likely to be in equilibrium with its dehydrated ketone form, 1,3-benzodioxol-2-one, especially under acidic or basic conditions. This equilibrium would be a central feature of its chemical behavior.

Key Potential Reaction Pathways:

Dehydration: The most fundamental reaction would be the loss of water to form the stable carbonate, 1,3-benzodioxol-2-one. Investigating the kinetics and thermodynamics of this equilibrium would be a primary research goal.

Acetal (B89532)/Ketal Formation: The diol could react with alcohols or other diols under acidic catalysis to form novel orthoesters or spirocyclic compounds. This pathway offers a route to complex heterocyclic systems.

Oxidative Cleavage: The benzodioxole ring is known to undergo oxidative cleavage. google.com Research could explore whether the 2,2-diol group influences the susceptibility of the dioxole ring to cleavage by enzymes (like cytochrome P450) or chemical oxidants, potentially leading to catechol derivatives.

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the molecule is activated by the ether linkages and can undergo electrophilic substitution reactions. Research could determine the directing effects of the 2,2-diol group on reactions such as nitration, halogenation, or Friedel-Crafts acylation.

Enzymatic Transformations: Studies on related compounds like 2,2-difluoro-1,3-benzodioxole have shown that microorganisms can catalyze oxidation of the aromatic ring to form dihydrodiols. nih.govresearchgate.net Similar enzymatic transformations could be explored for this compound, potentially yielding novel polyhydroxylated derivatives.

The Evolving Role of Computational Chemistry in Guiding Future Research Directions

Given the likely transient nature of this compound, computational chemistry is an indispensable tool for predicting its properties and guiding experimental efforts. Density Functional Theory (DFT) calculations can provide deep insights into several key areas.

Structural and Stability Analysis: Computational models can predict the preferred conformation of the diol, its bond lengths, and angles. Crucially, they can calculate the thermodynamic stability of the diol relative to its ketone form and water, providing a quantitative understanding of the hydration equilibrium.

Spectroscopic Characterization: Theoretical calculations of NMR, IR, and Raman spectra can be invaluable. researchgate.net For a potentially unstable compound, comparing experimentally observed spectra with DFT-predicted spectra would be a critical method for identification and characterization. This has been successfully applied to analyze the supramolecular structures of fluorinated dioxole salts. researchgate.net

Reaction Mechanism Elucidation: Computational studies can map the potential energy surfaces for reactions such as dehydration, oxidation, or electrophilic substitution. This allows researchers to predict activation barriers, identify transition states, and understand the step-by-step mechanism of transformations, as demonstrated in the proposed biodegradation pathway of 2,2-difluoro-1,3-benzodioxole. nih.gov

Predicting Molecular Interactions: Modeling can be used to understand how this compound might interact with biological targets, such as enzymes. Molecular docking studies, which have been used to investigate the interaction of benzodioxole derivatives with receptors, could reveal potential biological activities and guide the design of new functional molecules. nih.govfrontiersin.org

Challenges and Opportunities in Dioxole-Based Chemical Research

Research into dioxole-based compounds, particularly novel structures like this compound, faces several challenges that also represent significant opportunities for innovation.

Table 2: Challenges and Opportunities in Dioxole Chemistry

Aspect Challenge Opportunity Citation
Synthesis & Stability The target compound, this compound, is likely an unstable hydrate, making its isolation and characterization difficult. Development of in-situ characterization techniques and novel synthetic routes for stabilizing the diol, perhaps through intramolecular hydrogen bonding or derivatization. mdpi.com
Experimental Design Traditional "One Factor at a Time" (OFAT) experimental methods are inefficient for optimizing reaction conditions for new or unstable compounds. Implementation of AI-driven tools and Design of Experiments (DoE) to efficiently explore reaction parameters, reduce waste, and accelerate discovery. covasyn.com
Green Chemistry Many traditional synthetic methods involve harsh reagents, toxic solvents, and significant energy consumption. Advancing green synthetic protocols, such as microwave-assisted synthesis and photocatalysis, to create dioxole derivatives with minimal environmental impact. researchgate.net nyxxb.cn

| Chemical Space Exploration | The vast number of potential dioxole derivatives makes it challenging to identify structures with desired properties for drug discovery or materials science. | Utilizing computational screening and molecular modeling to navigate the large chemical space of natural and synthetic compounds and prioritize targets for synthesis and testing. nih.gov | tandfonline.com |

The primary opportunity lies in harnessing the unique functionality of the 1,3-benzodioxole scaffold. Its prevalence in biologically active natural products suggests that even simple, unexplored derivatives could possess interesting properties. worldresearchersassociations.com Overcoming the challenge of instability for compounds like this compound could unlock new chemical transformations and synthons for organic chemistry.

Potential for Advanced Materials and Catalysis Research through Chemical Modification

The chemical structure of this compound offers intriguing possibilities as a building block for advanced materials and catalysis, focusing on its role as a modifiable chemical component.

Monomers for Polymerization: The two hydroxyl groups of the diol are functional handles that can be derivatized. For instance, reaction with diacyl chlorides or diisocyanates could produce polyesters or polyurethanes, respectively. The rigid benzodioxole core would be incorporated into the polymer backbone, potentially imparting specific thermal or mechanical properties to the resulting material.

Building Blocks for Supramolecular Chemistry: The diol functionality is capable of forming strong hydrogen bonds. This feature could be exploited to design self-assembling systems, such as organic gels or liquid crystals. The benzodioxole unit can be a component in creating larger, ordered structures through non-covalent interactions, a strategy used to build complex materials like nanotubes. nih.gov

Ligand Synthesis for Catalysis: The catechol-like structure protected by the C-2 diol makes it an interesting precursor for catalyst ligands. The hydroxyl groups could be modified to introduce phosphine (B1218219) or other coordinating groups. The resulting bidentate ligands could then be complexed with transition metals for applications in asymmetric catalysis. The well-known SEGPhos ligand, for example, is based on a bis(1,3-benzodioxole) backbone and is highly effective in asymmetric reactions. nih.gov

Component for Metal-Organic Frameworks (MOFs): The molecule could be functionalized with carboxylic acid groups on the aromatic ring. This would transform it into a multitopic linker suitable for constructing MOFs. The inherent geometry of the benzodioxole unit would dictate the topology of the resulting framework, offering a rational design approach to new porous materials.

In each of these areas, this compound serves not as the final material itself, but as a fundamental, modifiable component whose unique stereoelectronic properties can be leveraged to construct more complex and functional chemical systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Benzodioxole-2,2-diol in laboratory settings?

  • Methodological Answer : The compound can be synthesized via hydrolysis of precursor ketoesters under alkaline conditions. For example, dissolve a ketoester (e.g., 150 mg, 0.45 mmol) in a methanol/water/THF mixture (1:1:1 ratio), add NaOH (4.5 mmol), and reflux at 60–70°C for 4–6 hours. Neutralize with HCl and extract the product using ethyl acetate. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity using HPLC and structural integrity via HRMS (e.g., [M+H]+ calcd. 333.0524) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • THz Spectroscopy : Differentiates constitutional isomers by intermolecular vibrations (e.g., distinct peaks at 0.5–3 THz for diol derivatives) .
  • IR Spectroscopy : Identifies hydroxyl (O–H stretch, ~3200 cm⁻¹) and dioxole ring (C–O–C, ~1250 cm⁻¹) functional groups.
  • NMR : Use ¹H/¹³C NMR to confirm proton environments (e.g., singlet for symmetric dioxole protons) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
  • Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.
  • In case of spills, neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to optimize geometry and predict reaction pathways (e.g., nucleophilic attack sites).
  • Use software like Gaussian or ORCA to simulate vibrational spectra and compare with experimental THz/IR data for validation .

Q. What strategies resolve contradictions in genotoxicity data for this compound across studies?

  • Methodological Answer :

  • Conduct in vitro assays (Ames test, micronucleus assay) and in vivo models (rodent studies) to assess DNA damage.
  • Compare results against structurally similar compounds (e.g., benzene-1,2-diol) and apply the Threshold of Toxicological Concern (TTC) for DNA-reactive mutagens. If exposure exceeds TTC (e.g., >0.0025 μg/kg/day), refine risk assessment using probabilistic modeling .

Q. How can this compound be applied in disease models (e.g., nephrotoxicity or cancer)?

  • Methodological Answer :

  • Nephrotoxicity Models : Administer the compound in drinking water (e.g., 1% w/v) to rodents for 28 days. Monitor urinary oxalate levels and kidney histopathology for calcium oxalate (CaOx) crystal deposition .
  • Anticancer Studies : Test against cancer cell lines (e.g., HeLa, HepG2) using MTT assays. Optimize dose-response curves and validate mechanisms via Western blotting (e.g., apoptosis markers like caspase-3) .

Data Analysis and Validation

Q. What statistical approaches validate the reproducibility of synthetic yields?

  • Methodological Answer :

  • Perform triplicate syntheses and calculate mean yield ± standard deviation.
  • Use ANOVA to compare batch-to-batch variability or solvent effects.
  • Apply principal component analysis (PCA) to HRMS/NMR datasets to identify outliers .

Q. How do intermolecular interactions of this compound influence its solid-state properties?

  • Methodological Answer :

  • Analyze crystal packing via X-ray diffraction (XRD) to identify hydrogen-bonding networks.
  • Correlate with Hirshfeld surface analysis to quantify interaction types (e.g., O–H···O vs. C–H···π) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.